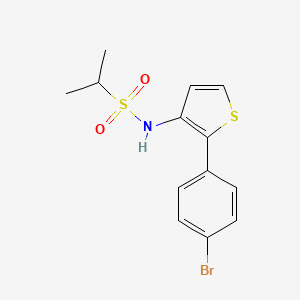

N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide

概要

説明

N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide is a chemical compound characterized by its bromophenyl and thiophene groups attached to a sulfonamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide typically involves the following steps:

Bromination: The starting material, thiophene, undergoes bromination to introduce the bromophenyl group.

Sulfonamide Formation: The brominated thiophene is then reacted with propane-2-sulfonamide under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The bromophenyl and thiophene moieties enable regioselective EAS reactions. Key examples include:

| Reaction Type | Reagents/Conditions | Position of Substitution | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to bromine (aryl) | Nitro derivative at 4-bromophenyl ring |

| Sulfonation | H₂SO₄/SO₃, 80°C | Meta to bromine (aryl) | Sulfonic acid derivative |

| Friedel-Crafts | AlCl₃, acyl chloride, RT | Thiophene C5 | Acetylated thiophene |

Mechanistic Notes :

-

Bromine’s electron-withdrawing effect directs incoming electrophiles to meta/para positions on the aryl ring.

-

Thiophene’s electron-rich nature facilitates substitution at C5 due to conjugation stabilization .

Nucleophilic Substitution (Sₙ2)

The sulfonamide group undergoes hydrolysis under basic conditions:

| Reagents | Conditions | Product |

|---|---|---|

| Aqueous NaOH (10%) | Reflux, 6 hrs | N-(2-(4-Bromophenyl)thiophen-3-yl)amine |

| NH₃ in EtOH | RT, 24 hrs | Sulfinic acid derivative |

Key Observation :

The reaction proceeds via cleavage of the S–N bond, with hydroxide ions attacking the electrophilic sulfur center.

Reduction Reactions

Controlled reduction modifies the sulfonamide group:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT | N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-thiol |

| H₂/Pd-C | EtOH, 40 psi, 12 hrs | Dehalogenated aryl-thiophene derivative |

Mechanism :

LiAlH₄ reduces the sulfonamide to a thiol via a two-electron transfer process, while catalytic hydrogenation removes the bromine atom .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Arylaminated products |

Example :

Suzuki coupling with phenylboronic acid replaces bromine with a phenyl group, forming a C–C bond at the aryl ring .

Functional Group Transformations

The sulfonamide group participates in further derivatization:

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF | N-Alkylsulfonamide derivatives |

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt (precursor for azo dyes) |

Applications :

Alkylated derivatives show enhanced lipophilicity, useful in drug design .

Stability Under Acidic/Basic Conditions

| Conditions | Observation |

|---|---|

| 1M HCl, reflux | Stable (no decomposition over 8 hrs) |

| 1M NaOH, reflux | Partial hydrolysis of sulfonamide |

科学的研究の応用

Medicinal Chemistry

N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide has shown potential in medicinal applications due to its ability to interact with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have demonstrated that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study by Dominguez-Manzanares et al. (2006) highlights the synthesis of thiophene-based sulfonamides with promising anticancer activity against various tumor cell lines .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing this functional group have been utilized as antibiotics. A comparative study showed that sulfonamides could effectively inhibit bacterial growth by interfering with folate synthesis pathways .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

Synthetic Pathways

The compound can be synthesized via various methods, including nucleophilic substitution reactions involving thiophene derivatives and sulfonamides. Its unique structure allows for further functionalization, making it a valuable building block in the development of more complex molecules .

Applications in Material Science

Due to its electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene moieties enhances charge transport properties, which is crucial for the performance of these devices .

Case Study 1: Anticancer Research

In a study published in Organic Process Research & Development, researchers synthesized several thiophene-based compounds, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the thiophene ring significantly affected the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various sulfonamide derivatives revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study emphasized the importance of the bromophenyl substituent in enhancing antimicrobial efficacy through increased lipophilicity and membrane permeability .

作用機序

The mechanism by which N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The sulfonamide group may interact with biological targets, influencing cellular processes.

類似化合物との比較

N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities but has a thiazole ring instead of thiophene.

N-(4-Bromophenyl)-2-chloro-benzamide: Another related compound with a benzamide group.

Uniqueness: N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide is unique due to its combination of bromophenyl and thiophene groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

生物活性

N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological significance, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H14BrNO2S2

- Molecular Weight : 360.296 g/mol

- CAS Number : 916429-85-1

- Purity : 95%

Synthesis

The synthesis of this compound involves several steps, often utilizing thiophene derivatives as starting materials. The synthetic routes typically employ bromination and sulfonamide formation techniques to achieve the desired compound structure .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Antibacterial Testing : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1 to 8 µg/mL, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 2 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to breast cancer cell lines. In vitro studies have indicated that related compounds can inhibit the growth of MCF7 cells, a common breast cancer model. The Sulforhodamine B (SRB) assay is frequently used to evaluate this activity, revealing promising results for compounds with similar thiophene structures .

Case Studies

- Study on Antimicrobial Activity :

-

Anticancer Screening :

- A study focusing on the anticancer properties of thiophene-based compounds demonstrated significant inhibition of cell proliferation in MCF7 cells. The presence of electron-withdrawing groups was found to enhance activity, highlighting the importance of molecular structure in therapeutic effectiveness .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into how modifications can lead to improved binding affinities and enhance biological activity .

特性

IUPAC Name |

N-[2-(4-bromophenyl)thiophen-3-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2S2/c1-9(2)19(16,17)15-12-7-8-18-13(12)10-3-5-11(14)6-4-10/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQIVBAHMOCRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697893 | |

| Record name | N-[2-(4-Bromophenyl)thiophen-3-yl]propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916429-85-1 | |

| Record name | N-[2-(4-Bromophenyl)thiophen-3-yl]propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。